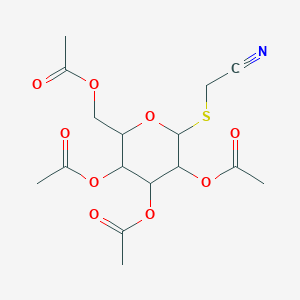

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sodium methoxide or hydrochloric acid to convert the nitrile group to a methyl imidate group .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the compound is generally produced in controlled laboratory settings due to its specialized applications in research .

Análisis De Reacciones Químicas

Types of Reactions

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

Substitution Reactions: The nitrile group can be converted to a methyl imidate group using sodium methoxide or hydrochloric acid.

Glycosylation Reactions: It acts as a glycosylating agent, modifying sugars and forming glycoproteins.

Common Reagents and Conditions

Sodium Methoxide: Used to convert the nitrile group to a methyl imidate group.

Hydrochloric Acid: Also used for the conversion of the nitrile group.

Major Products

The major products formed from these reactions include glycoproteins and modified sugars, which are crucial for various biochemical assays .

Aplicaciones Científicas De Investigación

Biochemical Applications

-

Glycoprotein Synthesis

- Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is primarily used for the glycosylation of proteins. Glycosylation is crucial for the stability and functionality of glycoproteins in therapeutic applications. This compound allows for the introduction of galactose residues into proteins, enhancing their biological activity and pharmacokinetics .

- Synthetic Glycosylating Agent

- Biochemical Assay Reagents

Case Study 1: Glycoprotein Modification

A study demonstrated the successful modification of a recombinant protein using this compound. The resulting glycoprotein exhibited enhanced stability and improved receptor binding affinity compared to its unglycosylated form. This modification is particularly relevant for developing therapeutic antibodies with better efficacy.

Case Study 2: Antibody-Drug Conjugates (ADCs)

Research has highlighted the role of this compound in the synthesis of ADCs. By facilitating the attachment of galactose moieties to cytotoxic agents, this compound enhances the selectivity and potency of these conjugates against targeted cancer cells .

Potential Future Applications

The ongoing research into this compound suggests its potential in:

- Vaccine Development : Modifying antigens to improve immune responses.

- Targeted Drug Delivery : Enhancing the specificity of drugs through glycosylation.

- Diagnostics : Developing assays that leverage glycan interactions for disease detection.

Mecanismo De Acción

The compound exerts its effects primarily through its role as a glycosylating agent. It modifies sugars by attaching to them, which can then be used to form glycoproteins . The molecular targets and pathways involved include the β-galactosidase enzyme and galactosyltransferase enzymes.

Comparación Con Compuestos Similares

Similar Compounds

- N-(Butylthio)acetonitrile

- Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thiogalactopyranoside

- (S)-1,2,4-Triacetoxybutane

Uniqueness

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside is unique due to its specific structure that allows it to act as a versatile glycosylating agent. Its ability to modify sugars and form glycoproteins makes it particularly valuable in biochemical research and industrial applications .

Actividad Biológica

Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside (CAS: 61145-33-3) is a synthetic glycosylating agent that has garnered attention for its diverse biological activities. This compound is primarily utilized in glycoprotein synthesis and exhibits a range of effects on cellular processes, including immunological responses, apoptosis, and various signaling pathways.

- Molecular Formula : C₁₆H₂₁NO₉S

- Molecular Weight : 403.4 g/mol

- Purity : ≥ 98%

- IUPAC Name : (2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-((cyanomethyl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

- CAS Number : 61145-33-3

This compound exhibits several mechanisms through which it exerts its biological effects:

- Glycosylation : It acts as a glycosylating agent that modifies sugars in various biomolecules, influencing their function and stability.

- Immunomodulation : The compound has been shown to modulate immune responses by affecting various signaling pathways such as NF-κB and JAK/STAT signaling.

- Cell Cycle Regulation : It impacts cell cycle progression and apoptosis through interactions with metabolic enzymes and proteases.

- Antiviral Activity : Preliminary studies indicate potential antiviral properties against several viruses including HIV and influenza.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antiviral Effects

Research indicates that this compound may inhibit the replication of various viruses:

- HIV : Inhibits HIV protease activity.

- Influenza Virus : Shows promise in reducing viral load.

2. Anti-cancer Properties

This compound has been implicated in inducing apoptosis in cancer cells through:

- Activation of caspase pathways.

- Modulation of cell cycle checkpoints.

3. Immunological Effects

The compound influences immune responses by:

- Modulating cytokine production.

- Enhancing or inhibiting specific immune cell functions.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on the effects of this compound on breast cancer cells demonstrated significant apoptosis induction when treated with varying concentrations over a period of 48 hours. The results indicated a dose-dependent increase in caspase activity and a decrease in cell viability.

Toxicological Profile

Despite its promising biological activities, the safety profile of this compound must be considered:

Propiedades

IUPAC Name |

[3,4,5-triacetyloxy-6-(cyanomethylsulfanyl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO9S/c1-8(18)22-7-12-13(23-9(2)19)14(24-10(3)20)15(25-11(4)21)16(26-12)27-6-5-17/h12-16H,6-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCXCWNORCJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SCC#N)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392021 | |

| Record name | AC1MPLI3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61145-33-3 | |

| Record name | AC1MPLI3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.